4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
Description
4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6. The morpholine ring at position 4 is further substituted with methyl groups at positions 2 and 7.
Properties
Molecular Formula |
C14H19N3OS |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H19N3OS/c1-8-5-17(6-9(2)18-8)13-12-10(3)11(4)19-14(12)16-7-15-13/h7-9H,5-6H2,1-4H3 |
InChI Key |
GGDHICSWQKOXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 2,6-dimethylmorpholine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the thieno[2,3-d]pyrimidine core but differ in substituents and functional groups:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties :
- The target compound ’s 2,6-dimethylmorpholine group likely enhances solubility in polar solvents compared to the chloro-substituted piperidine derivative () .
- The acetamide-containing analogs () exhibit lower melting points (202–203°C vs. 275–276°C for the coumarin derivative), suggesting increased flexibility and reduced crystallinity due to amide groups .
Synthetic Yields :
- The coumarin derivative (72% yield) and acetamide-phenyloxy compound (56% yield) demonstrate moderate-to-good synthetic efficiency. The lower yield of the latter may reflect challenges in aryloxy-acetamide coupling .
Functional Group Diversity :
- Chloro substituents () increase electrophilicity, enabling nucleophilic substitution reactions, whereas methyl groups (Target, ) provide steric hindrance and electronic stabilization .
- Morpholine vs. Piperidine : The morpholine ring (Target, ) introduces an oxygen atom, enhancing hydrogen-bonding capacity compared to nitrogen-containing piperidine derivatives () .
Biological Activity
4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine moiety linked to a dimethylmorpholine group. The structural formula can be represented as follows:
Synthesis
The synthesis of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves a multi-step process that typically includes the formation of the thienopyrimidine core followed by the introduction of the morpholine ring. Various methodologies have been explored for optimizing yield and purity.
Antifungal Activity
Research indicates that derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine exhibit significant antifungal properties. A study demonstrated that 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones showed promising fungicidal activities against various fungal strains. The lead compounds were identified through bioassays that evaluated their effectiveness in inhibiting fungal growth .
Cytotoxicity
In vitro studies have shown that compounds related to 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine exhibit moderate cytotoxic effects on human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed cytotoxicity is attributed to mechanisms involving inhibition of tubulin polymerization and induction of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by the structural modifications on the thienopyrimidine and morpholine components. For instance, variations in substituents on the thienopyrimidine ring have been correlated with enhanced antifungal and anticancer activities. This emphasizes the importance of SAR studies in optimizing therapeutic potential .
Case Study 1: Antifungal Activity
A series of 5,6-dimethylthieno[2,3-d]pyrimidine derivatives were synthesized and tested against Candida albicans and Aspergillus niger. The study reported that specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antifungal activity .
Case Study 2: Cytotoxicity Evaluation
Another investigation involved assessing the cytotoxic effects of various derivatives on A549 and HeLa cells using MTT assays. The results indicated that some derivatives had IC50 values below 20 µM, suggesting significant cytotoxicity compared to control groups .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
